4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-[4-(tert-butyl)phenyl]-3-hydrox y-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one
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Overview
Description
4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound featuring a thiazole ring, a pyrrolinone core, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one typically involves multi-step organic synthesis. The process begins with the formation of the thiazole ring, followed by the introduction of the pyrrolinone core and the morpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as sulfathiazole and ritonavir.
Pyrrolinone Derivatives: Compounds with similar pyrrolinone cores, such as thalidomide and lenalidomide.
Morpholine Derivatives: Compounds with similar morpholine moieties, such as morphine and dextromethorphan.
Uniqueness
What sets 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one apart is its unique combination of these structural elements, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C27H35N3O4S |
---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H35N3O4S/c1-17-25(35-18(2)28-17)23(31)21-22(19-7-9-20(10-8-19)27(3,4)5)30(26(33)24(21)32)12-6-11-29-13-15-34-16-14-29/h7-10,22,32H,6,11-16H2,1-5H3 |
InChI Key |
OKSBEVDGNHMIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)(C)C)CCCN4CCOCC4)O |
Origin of Product |
United States |
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